delta 5-Pregnenetriol

Vue d'ensemble

Description

Delta 5-Pregnenetriol, also known as 5-pregnene-3β,17α,20-triol, is a naturally occurring steroid hormone. It is a metabolite of pregnenolone and plays a significant role in the biosynthesis of other steroid hormones, including androgens, estrogens, and corticosteroids. This compound is found in various tissues, including the adrenal glands, gonads, and brain, and is involved in numerous physiological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Delta 5-Pregnenetriol can be synthesized through several chemical routes. One common method involves the hydroxylation of pregnenolone at the 17α and 20 positions. This process typically requires specific catalysts and reaction conditions to ensure the correct placement of hydroxyl groups.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotechnological processes. Microbial fermentation using genetically engineered microorganisms can be employed to produce this compound in large quantities. These microorganisms are designed to express the necessary enzymes for the hydroxylation of pregnenolone.

Analyse Des Réactions Chimiques

Types of Reactions: Delta 5-Pregnenetriol undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into other steroidal compounds by introducing additional oxygen atoms.

Reduction: Reduction reactions can modify the hydroxyl groups, potentially converting them into other functional groups.

Substitution: Substitution reactions can replace one or more hydroxyl groups with other functional groups, altering the compound’s properties.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Catalysts: Enzymatic catalysts, such as cytochrome P450 enzymes, are often employed in biotechnological processes.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various hydroxylated steroids, while reduction can yield different alcohol derivatives.

Applications De Recherche Scientifique

Endocrine Disorders

Delta 5-pregnenetriol has been studied for its diagnostic value in endocrine disorders, particularly in women with idiopathic hirsutism. A study involving 90 normal women and 90 women with hirsutism found significant differences in the urinary excretion levels of this compound. Elevated levels were associated with conditions such as polycystic ovary syndrome (PCOS), indicating its potential as a biomarker for ovarian dysfunction .

| Study Group | Mean this compound Excretion (µg/day) | Significance |

|---|---|---|

| Normal | X (value not provided) | - |

| Hirsutism | Y (value not provided) | p < 0.05 |

Congenital Adrenal Hyperplasia (CAH)

Research has documented the urinary excretion of this compound in patients with different forms of congenital adrenal hyperplasia. The measurement of this compound, alongside other steroids, aids in differentiating between specific enzyme deficiencies involved in steroid biosynthesis .

| CAH Type | This compound Levels (µg/day) | Diagnostic Value |

|---|---|---|

| Classic CAH | A (value not provided) | High |

| Non-classic CAH | B (value not provided) | Moderate |

Cancer Biomarker Research

This compound has been implicated in studies related to cancer, particularly adrenocortical carcinoma. The steroid's levels can reflect tumor activity and response to treatment. A notable study indicated that monitoring urinary excretion of this compound could provide insights into the progression of adrenocortical tumors .

| Tumor Type | Urinary this compound Levels (µg/day) | Clinical Implication |

|---|---|---|

| Adrenocortical Carcinoma | C (value not provided) | Prognostic marker |

| Other Endocrine Tumors | D (value not provided) | Variable |

Steroidogenesis Pathway

The role of this compound in the steroidogenesis pathway has been elucidated through various biochemical studies. It acts as a substrate for the synthesis of more potent steroids, such as testosterone and estradiol. Understanding its metabolism provides crucial insights into hormonal regulation and potential therapeutic targets for hormone-related disorders.

Case Study: Hormonal Regulation in Hirsutism

In a controlled study involving women with idiopathic hirsutism, elevated levels of this compound were observed before treatment. Post-treatment measurements showed normalization of steroid levels, reinforcing the compound's role as a diagnostic tool .

Case Study: Monitoring Adrenocortical Carcinoma

A longitudinal study monitored this compound levels in patients undergoing treatment for adrenocortical carcinoma. Fluctuations in urinary excretion correlated with tumor size and hormonal activity, suggesting its utility as a biomarker for monitoring disease progression .

Mécanisme D'action

Delta 5-Pregnenetriol exerts its effects through several mechanisms:

Molecular Targets: It interacts with steroid hormone receptors, including androgen, estrogen, and corticosteroid receptors.

Pathways Involved: The compound influences various signaling pathways, such as the hypothalamic-pituitary-adrenal axis, which regulates stress responses and metabolic functions.

Comparaison Avec Des Composés Similaires

Delta 5-Pregnenetriol is unique compared to other similar compounds due to its specific hydroxylation pattern. Similar compounds include:

Pregnenolone: A precursor to this compound, involved in the biosynthesis of steroid hormones.

Dehydroepiandrosterone (DHEA): Another steroid hormone with similar biosynthetic pathways but different physiological roles.

17α-Hydroxypregnenolone: A hydroxylated derivative of pregnenolone, involved in the production of glucocorticoids and androgens.

This compound’s unique structure and function make it a valuable compound in both research and industrial applications.

Activité Biologique

Delta 5-pregnenetriol (Δ5-Pregnenetriol) is a steroid compound derived from pregnenolone, primarily known for its role in the biosynthesis of various steroid hormones. This article explores the biological activity of Δ5-Pregnenetriol, focusing on its metabolic pathways, physiological effects, and clinical relevance, supported by data tables and case studies.

Overview of this compound

Δ5-Pregnenetriol is a C21 steroid that plays a significant role in the steroidogenesis pathway. It is produced from pregnenolone through enzymatic reactions involving 3β-hydroxysteroid dehydrogenase (3β-HSD) and other enzymes. Its biological activity is linked to its conversion into more active steroids such as dehydroepiandrosterone (DHEA) and androstenediol.

Metabolic Pathways

The metabolism of Δ5-Pregnenetriol occurs primarily in the adrenal glands, where it is converted into various steroid hormones. The key metabolic pathways include:

- Conversion to DHEA: Δ5-Pregnenetriol can be converted to DHEA via the action of 17α-hydroxylase.

- Sulfation: It is also subject to sulfation by sulfotransferases, which enhances its solubility and alters its biological activity.

Hormonal Regulation

Research indicates that Δ5-Pregnenetriol levels are regulated by adrenocorticotropic hormone (ACTH), which stimulates adrenal steroidogenesis. A study demonstrated that Δ5-Pregnenetriol concentrations in serum were significantly correlated with ACTH levels, suggesting its role as a biomarker for adrenal function .

Clinical Implications

-

Congenital Adrenal Hyperplasia (CAH):

- In patients with CAH due to 21-hydroxylase deficiency, elevated levels of Δ5-Pregnenetriol have been observed. This condition leads to impaired cortisol synthesis and an accumulation of steroid precursors .

- A case study showed that a pubertal male with CAH exhibited high urinary levels of Δ5-Pregnenetriol, indicating a partial enzymatic defect in steroid metabolism .

- Adrenocortical Carcinoma:

Data Table: Clinical Findings on Δ5-Pregnenetriol Levels

| Condition | Observed Levels of Δ5-Pregnenetriol | Reference |

|---|---|---|

| Normal Adults | Low levels | |

| Congenital Adrenal Hyperplasia | Significantly elevated | |

| Adrenocortical Carcinoma | Elevated |

Case Study 1: Congenital Adrenal Hyperplasia

A study involving female patients with idiopathic hirsutism revealed that urinary levels of Δ5-Pregnenetriol were significantly higher compared to normal controls. This suggests that monitoring Δ5-Pregnenetriol can provide insights into adrenal function and androgen excess .

Case Study 2: Adrenocortical Carcinoma

In a patient diagnosed with adrenocortical carcinoma, elevated levels of Δ5-Pregnenetriol were found alongside other steroids. This case highlights the potential utility of measuring Δ5-Pregnenetriol as part of the diagnostic workup for adrenal tumors .

Propriétés

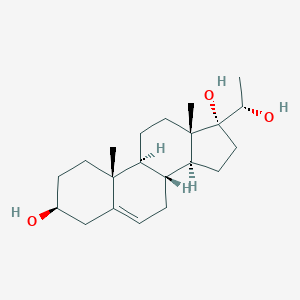

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15-,16+,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUQCUDPXSTKLI-PUOFRWEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920469 | |

| Record name | Pregn-5-ene-3,17,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903-67-3 | |

| Record name | 5-Pregnene-3beta,17alpha,20alpha-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000903673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregn-5-ene-3,17,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.